Enhanced Anti-Proliferative Activity of CT2-3 Relative to Parent Compound Magnolol in NSCLC Cells
CT2-3 exhibited more efficient anti-non-small cell lung cancer (NSCLC) activity than the parent compound magnolol [1]. The anti-tumor activity of magnolol was noted to be 'not efficient' in the study context, whereas CT2-3 demonstrated significant inhibition of human NSCLC cell proliferation in a dose-dependent manner [1]. This represents a qualitative enhancement in potency over the natural parent compound.
| Evidence Dimension | Anti-NSCLC activity (qualitative) |
|---|---|
| Target Compound Data | More efficient anti-NSCLC activity than magnolol [1] |
| Comparator Or Baseline | Magnolol (parent compound): Inefficient anti-tumor activity [1] |
| Quantified Difference | Qualitative superiority established; no direct IC50 ratio provided for magnolol vs. CT2-3 |
| Conditions | Human NSCLC cell proliferation assay; dose-dependent manner [1] |
Why This Matters
This head-to-head comparison establishes that CT2-3 is not merely a structural analog but a functionally optimized derivative with improved anti-NSCLC activity, justifying its selection over generic magnolol for lung cancer studies.
- [1] Chen J, et al. CT2-3, a novel magnolol analogue suppresses NSCLC cells through triggering cell cycle arrest and apoptosis. Bioorg Med Chem. 2020;28(6):115352. View Source
